Benz(a)anthracene-1,2-diol, 1,2-diacetate
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Overview
Description
Benz(a)anthracene-1,2-diol, 1,2-diacetate is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant chemical properties This compound is characterized by the presence of two acetate groups attached to the diol form of benz(a)anthracene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-1,2-diol, 1,2-diacetate typically involves the acetylation of benz(a)anthracene-1,2-diol. The process begins with the preparation of benz(a)anthracene-1,2-diol, which can be synthesized through the oxidation of benz(a)anthracene using oxidizing agents such as potassium permanganate or chromium trioxide. The diol is then reacted with acetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Benz(a)anthracene-1,2-diol, 1,2-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diacetate back to the diol or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts.
Major Products Formed:
Oxidation: Benz(a)anthracene-1,2-quinone, other quinones.
Reduction: Benz(a)anthracene-1,2-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benz(a)anthracene-1,2-diol, 1,2-diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Biology: Investigated for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Explored for its potential as a therapeutic agent or as a probe in diagnostic assays.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Benz(a)anthracene-1,2-diol, 1,2-diacetate exerts its effects involves its interaction with various molecular targets. The compound can intercalate into DNA, affecting replication and transcription processes. It can also interact with enzymes and receptors, modulating their activity. The pathways involved include oxidative stress response, signal transduction, and metabolic pathways.
Comparison with Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Benz(a)anthracene-1,2-diol: The diol form, a precursor in the synthesis of the diacetate.
Benz(a)anthracene-7,12-dione: Another derivative with distinct chemical properties.
Uniqueness: Benz(a)anthracene-1,2-diol, 1,2-diacetate is unique due to the presence of acetate groups, which enhance its solubility and reactivity compared to its parent compound and other derivatives. This makes it a valuable compound in various applications, particularly in synthetic chemistry and material science.
Properties
CAS No. |
84040-73-3 |
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Molecular Formula |
C22H16O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(1-acetyloxybenzo[a]anthracen-2-yl) acetate |
InChI |
InChI=1S/C22H16O4/c1-13(23)25-20-10-9-15-7-8-18-11-16-5-3-4-6-17(16)12-19(18)21(15)22(20)26-14(2)24/h3-12H,1-2H3 |
InChI Key |
AONXHVFMNYEETQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=CC3=CC4=CC=CC=C4C=C32)C=C1)OC(=O)C |
Origin of Product |
United States |
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